4-(Prop-1-yn-1-yl)pyrimidin-2-amine
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Overview
Description
4-(Prop-1-yn-1-yl)pyrimidin-2-amine is an organic compound with the molecular formula C₇H₇N₃. It is a heterocyclic amine, characterized by a pyrimidine ring substituted with a propynyl group at the 4-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with propynylating agents. One common method is the alkylation of 2-aminopyrimidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-yn-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the propynyl group can undergo addition reactions with electrophiles.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.
Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while addition reactions can lead to halogenated derivatives .
Scientific Research Applications
4-(Prop-1-yn-1-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the propynyl group, making it less reactive in certain chemical reactions.
4-Ethynylpyrimidine: Similar structure but with an ethynyl group instead of a propynyl group, affecting its reactivity and applications.
4-(Prop-2-yn-1-yl)pyrimidine: Similar but with a different position of the propynyl group, leading to different chemical properties.
Uniqueness
4-(Prop-1-yn-1-yl)pyrimidin-2-amine is unique due to the presence of both an amino group and a propynyl group on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
4-prop-1-ynylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBBFEHIMUSOGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC(=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676940 |
Source
|
Record name | 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-48-1 |
Source
|
Record name | 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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